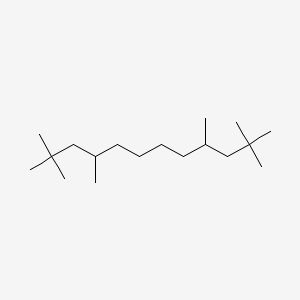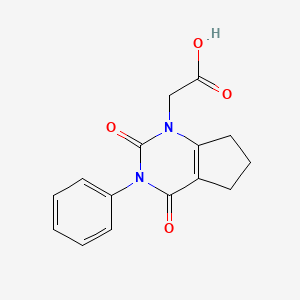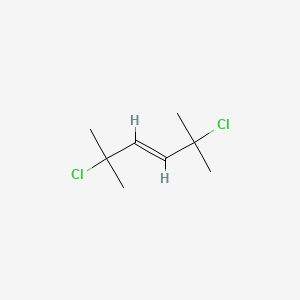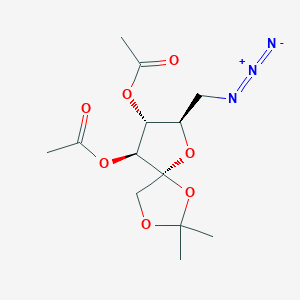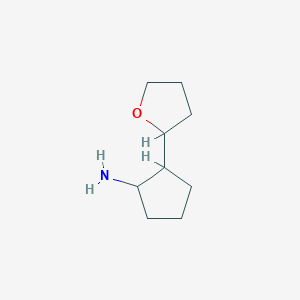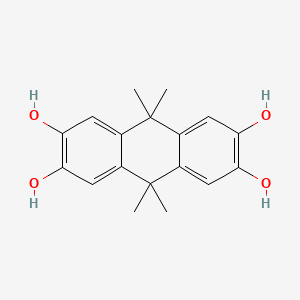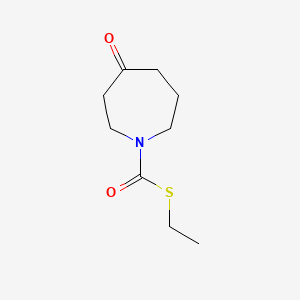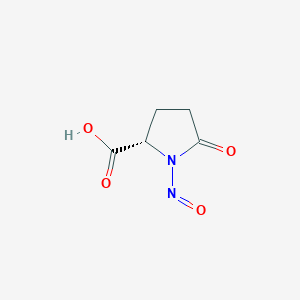
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes a nitroso group, a ketone, and a carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid typically involves the nitrosation of a suitable precursor. One common method is the reaction of (2S)-5-oxopyrrolidine-2-carboxylic acid with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
化学反応の分析
Types of Reactions
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.
Major Products Formed
Oxidation: Formation of (2S)-1-nitro-5-oxopyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S)-1-amino-5-oxopyrrolidine-2-carboxylic acid.
Substitution: Formation of esters of this compound.
科学的研究の応用
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
(2S)-5-oxopyrrolidine-2-carboxylic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of both a nitroso group and a carboxylic acid group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C5H6N2O4 |
|---|---|
分子量 |
158.11 g/mol |
IUPAC名 |
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4/c8-4-2-1-3(5(9)10)7(4)6-11/h3H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChIキー |
FSMWLLTUNBUUGE-VKHMYHEASA-N |
異性体SMILES |
C1CC(=O)N([C@@H]1C(=O)O)N=O |
正規SMILES |
C1CC(=O)N(C1C(=O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
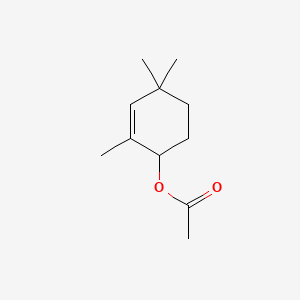
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
